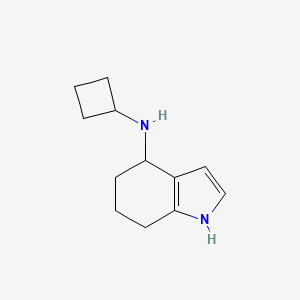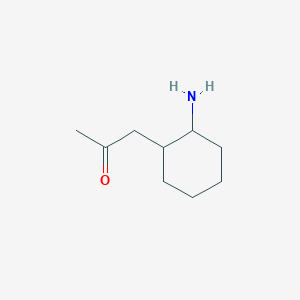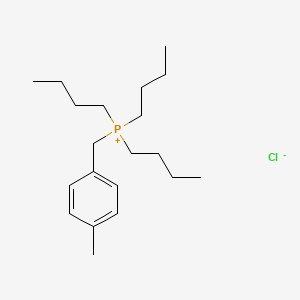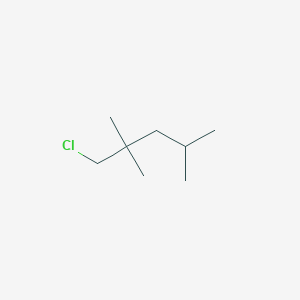![molecular formula C8H14ClNO B13156092 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride CAS No. 1955547-25-7](/img/structure/B13156092.png)
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol hydrochloride is a bicyclic compound with a unique structure that includes both an amine and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride typically involves the reaction of norbornene derivatives with amine reagents. One common method includes the aminolysis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl) derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted products with different functional groups.
Applications De Recherche Scientifique
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride involves its interaction with molecular targets through its amine and alcohol groups. These functional groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing pathways and processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: A similar compound with an alcohol group but lacking the amine group.
Bicyclo[2.2.1]hept-5-en-2-one: A ketone derivative of the bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: An aldehyde derivative with a similar bicyclic structure.
Uniqueness
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride is unique due to the presence of both an amine and an alcohol group within the same bicyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1955547-25-7 |
|---|---|
Formule moléculaire |
C8H14ClNO |
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h1-2,6-7,10H,3-5,9H2;1H |
Clé InChI |
JQAVAJKWYJBCOI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


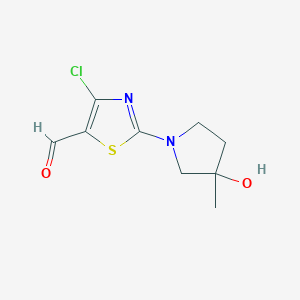
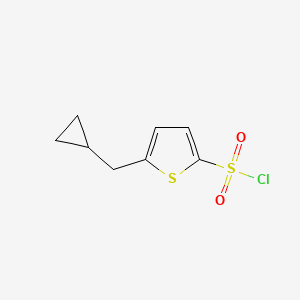
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)


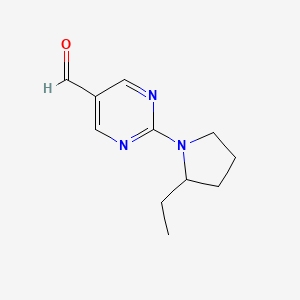
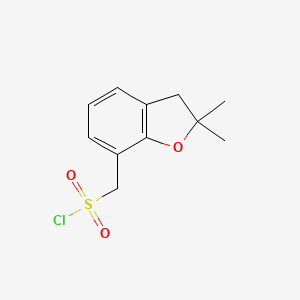
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)
